molecular formula C21H16N2O4 B15017811 4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl benzoate

4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl benzoate

Cat. No.: B15017811
M. Wt: 360.4 g/mol
InChI Key: YSUPNJZHLNTNEH-UHFFFAOYSA-N
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Description

4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl benzoate is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl benzoate typically involves the condensation reaction between an aldehyde and an amine. In this case, the aldehyde used is 4-nitrobenzaldehyde, and the amine is 4-methylaniline. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then filtered, and the solvent is removed by evaporation. The resulting product is recrystallized from ethanol to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

    Oxidation: The compound can undergo oxidation reactions, where the imine group can be oxidized to form corresponding oxides.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: Formation of 4-[(E)-[(4-Methylphenyl)amino]methyl]-2-aminophenyl benzoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxides or other oxidized derivatives.

Scientific Research Applications

4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl benzoate involves its interaction with specific molecular targets. For instance, it can bind to metal ions to form coordination complexes, which can then participate in catalytic reactions. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl benzoate is unique due to the presence of both nitro and benzoate groups, which confer distinct chemical and physical properties. These functional groups allow for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.

Properties

Molecular Formula

C21H16N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

[4-[(4-methylphenyl)iminomethyl]-2-nitrophenyl] benzoate

InChI

InChI=1S/C21H16N2O4/c1-15-7-10-18(11-8-15)22-14-16-9-12-20(19(13-16)23(25)26)27-21(24)17-5-3-2-4-6-17/h2-14H,1H3

InChI Key

YSUPNJZHLNTNEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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